S-Phosphocysteine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

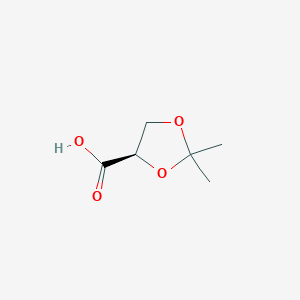

S-Phosphocysteine (SPC) is a phosphorylated amino acid that is found in various organisms, including bacteria, plants, and animals. It is a derivative of cysteine and is involved in a variety of biological processes, including energy metabolism, signal transduction, and protein synthesis. SPC has gained significant attention in recent years due to its potential applications in scientific research.

Applications De Recherche Scientifique

Role in Phosphotransferase Systems and Protein Tyrosine Phosphatases

S-Phosphocysteine is identified as an intermediate in the phosphoenolpyruvate-dependent phosphotransferase system (PTS) and in the dephosphorylation of phosphotyrosine residues by protein tyrosine phosphatases. Methods have been developed for the direct localization of phosphocysteine, contributing to our understanding of its role in these systems (Weigt et al., 1995).

Involvement in Enzyme-Catalyzed Reactions

S-Phosphocysteine residues are formed as key intermediates in certain enzyme-catalyzed reactions. For instance, in PEP-dependent carbohydrate transport processes, the phosphoryl group of PEP is transferred to histidine residues of cytoplasmic proteins, ultimately leading to phosphorylation of the bound carbohydrate substrate. This reveals the critical role of S-phosphocysteine in biochemical processes and signal transduction pathways (Stadtman, 1994).

In Phosphoamino Acids and Post-Translational Modifications

S-Phosphocysteine plays a role in the sugar transporter component and catalysis by protein phosphotyrosine phosphatase. Its occurrence as a post-translational modification highlights its biological significance in various cellular functions (Piggott & Attwood, 2017).

Regulation of Magnesium Homeostasis

Phosphocysteine in the PRL‐CNNM pathway mediates magnesium homeostasis, indicating its role in regulating essential minerals in the body. This understanding opens new perspectives for signaling by protein phosphatases (Gulerez et al., 2016).

In Metabolic Functions and Methylation

S-Phosphocysteine is also implicated in metabolic functions, especially in relation to methylation processes. Its role in the synthesis of cysteine and glutathione through transsulfuration is significant for understanding cellular metabolism and function (Ye et al., 2017).

Propriétés

Numéro CAS |

115562-30-6 |

|---|---|

Nom du produit |

S-Phosphocysteine |

Formule moléculaire |

C3H8NO5PS |

Poids moléculaire |

201.14 g/mol |

Nom IUPAC |

(2R)-2-amino-3-phosphonosulfanylpropanoic acid |

InChI |

InChI=1S/C3H8NO5PS/c4-2(3(5)6)1-11-10(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9)/t2-/m0/s1 |

Clé InChI |

MNEMQJJMDDZXRO-REOHCLBHSA-N |

SMILES isomérique |

C([C@@H](C(=O)O)N)SP(=O)(O)O |

SMILES |

C(C(C(=O)O)N)SP(=O)(O)O |

SMILES canonique |

C(C(C(=O)O)N)SP(=O)(O)O |

Autres numéros CAS |

115562-30-6 |

Synonymes |

S-phosphocysteine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one](/img/structure/B50461.png)

![1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride](/img/structure/B50474.png)

![5-chloro-3H-spiro[1-benzofuran-2,4'-piperidine]](/img/structure/B50481.png)

![1-[(2R,6S)-2,6-Dihydroxycyclohexyl]ethanone](/img/structure/B50492.png)